3-Amino-1-(1-methylpiperidin-4-yl)pyridin-2(1H)-one
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Overview
Description
3-Amino-1-(1-methylpiperidin-4-yl)pyridin-2(1H)-one is a chemical compound that belongs to the class of piperidines Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(1-methylpiperidin-4-yl)pyridin-2(1H)-one typically involves the reaction of 1-methylpiperidin-4-yl with appropriate pyridine derivatives under controlled conditions. One common method is the nucleophilic substitution reaction, where a pyridine derivative is reacted with 1-methylpiperidin-4-yl halide in the presence of a base.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. Continuous flow chemistry techniques can also be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1-(1-methylpiperidin-4-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Production of amines or other reduced derivatives.
Substitution: Introduction of various alkyl or aryl groups.
Scientific Research Applications
3-Amino-1-(1-methylpiperidin-4-yl)pyridin-2(1H)-one has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It can be used in the production of materials with specific properties.
Mechanism of Action
The mechanism by which 3-Amino-1-(1-methylpiperidin-4-yl)pyridin-2(1H)-one exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
3-Amino-1-(3-methylpiperidin-1-yl)propan-1-one
1-Amino-3-(4-methylpiperidin-1-yl)propan-2-ol
(3-Amino-4-(4-methylpiperidin-1-yl)phenyl)methanol
Uniqueness: 3-Amino-1-(1-methylpiperidin-4-yl)pyridin-2(1H)-one is unique due to its specific structural features and potential applications. Its pyridine core and piperidine moiety contribute to its distinct chemical properties and biological activity.
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Biological Activity
3-Amino-1-(1-methylpiperidin-4-yl)pyridin-2(1H)-one is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into its biological activity, mechanisms, and relevant research findings.
Molecular Formula : C11H17N3O
Molecular Weight : 207.27 g/mol
IUPAC Name : 3-amino-1-(1-methylpiperidin-4-yl)pyridin-2-one
CAS Number : 1251225-28-1
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to act as a modulator of specific receptors and enzymes, influencing several signaling pathways crucial for cellular functions.
1. Anticancer Properties
Recent studies have indicated that this compound exhibits potential anticancer activity. It has been shown to inhibit the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest. Research has demonstrated its effectiveness against leukemia cells, suggesting a role in targeting FLT3 (Fms-like tyrosine kinase 3) pathways, which are often mutated in acute myeloid leukemia (AML) .
2. Neuroprotective Effects
The compound may also possess neuroprotective properties. In vitro studies have indicated that it can protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's .
3. Anti-inflammatory Activity
Research has shown that this compound can reduce inflammation markers in various models, suggesting its potential use in treating inflammatory diseases .
Case Studies and Research Findings
Synthesis and Applications
The synthesis of this compound typically involves nucleophilic substitution reactions involving pyridine derivatives and piperidine moieties. Its unique structure allows it to serve as a versatile building block for more complex organic molecules, making it valuable in medicinal chemistry and drug development .
Properties
Molecular Formula |
C11H17N3O |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
3-amino-1-(1-methylpiperidin-4-yl)pyridin-2-one |
InChI |
InChI=1S/C11H17N3O/c1-13-7-4-9(5-8-13)14-6-2-3-10(12)11(14)15/h2-3,6,9H,4-5,7-8,12H2,1H3 |
InChI Key |
CSVZKNGOUZENTO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)N2C=CC=C(C2=O)N |
Origin of Product |
United States |
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